molecular formula C22H21N3O3 B11323922 2-anilino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-anilino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11323922
M. Wt: 375.4 g/mol
InChI Key: PFTBRNFUNVVUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

7-(2,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a simpler structure.

    2,4-Dimethoxyquinazoline: A derivative with similar substituents.

    Phenylaminoquinazoline: Another related compound with an amino group.

Uniqueness

7-(2,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-anilino-7-(2,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O3/c1-27-16-8-9-17(21(12-16)28-2)14-10-19-18(20(26)11-14)13-23-22(25-19)24-15-6-4-3-5-7-15/h3-9,12-14H,10-11H2,1-2H3,(H,23,24,25)

InChI Key

PFTBRNFUNVVUPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.